N-Butyl-o-toluenesulphonamide

Physical state Processing Formulation blending

N-Butyl-o-toluenesulphonamide (CAS 71436-88-9; IUPAC: N-butyl-2-methylbenzenesulfonamide) is an aromatic sulfonamide of the N-alkyl-toluenesulfonamide class, with molecular formula C₁₁H₁₇NO₂S and a molecular weight of 227.32 g/mol. Characterized by an ortho-methyl substituent on the benzene ring and an n-butyl group on the sulfonamide nitrogen, this compound exhibits a boiling point of 345.6 °C at 760 mmHg and a calculated density of 1.104 g/cm³.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS No. 71436-88-9
Cat. No. B15175319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-o-toluenesulphonamide
CAS71436-88-9
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=CC=C1C
InChIInChI=1S/C11H17NO2S/c1-3-4-9-12-15(13,14)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9H2,1-2H3
InChIKeyZBHYNHDKSANFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-o-toluenesulphonamide (CAS 71436-88-9): Chemical Identity and Industrial Profile


N-Butyl-o-toluenesulphonamide (CAS 71436-88-9; IUPAC: N-butyl-2-methylbenzenesulfonamide) is an aromatic sulfonamide of the N-alkyl-toluenesulfonamide class, with molecular formula C₁₁H₁₇NO₂S and a molecular weight of 227.32 g/mol . Characterized by an ortho-methyl substituent on the benzene ring and an n-butyl group on the sulfonamide nitrogen, this compound exhibits a boiling point of 345.6 °C at 760 mmHg and a calculated density of 1.104 g/cm³ . It is primarily employed as a specialty plasticizer and flow modifier in polyamide, cellulosic, and thermosetting resin systems, where the ortho substitution influences steric arrangement and solubility behavior compared to para-substituted analogs [1].

Supports polyamide, cellulosic, and thermosetting resin plasticization
Liquid at ambient temperature — enables direct metering without pre-melting
Ortho-methyl substitution may modulate hydrogen-bonding compatibility

Why N-Butyl-o-toluenesulphonamide Cannot Be Replaced by Generic Sulfonamide Plasticizers


N-alkyl-toluenesulfonamides are frequently cataloged as a single commodity class, yet the substitution pattern on the aromatic ring and the length of the N-alkyl chain are critical structure-property handles that dictate physical state, thermal endurance, and polymer compatibility [1]. The ortho-methyl group in N-Butyl-o-toluenesulphonamide introduces steric hindrance that alters hydrogen-bonding geometry with polar polymer matrices, distinguishing its plasticizing mechanism from that of para-substituted or unsubstituted benzenesulfonamide analogs [2]. Patent literature explicitly differentiates between specific sulfonamide species—for instance, N-butylbenzenesulfonamide, N-ethyl-o-toluenesulfonamide, and N-ethyl-p-toluenesulfonamide—each affording distinct salt-resistance and melt-processing characteristics in polyamide compositions [3]. Consequently, procurement of an undifferentiated sulfonamide plasticizer risks mismatched volatility, incompatibility with the target resin, and inconsistent mechanical performance in the finished article.

Target
N-Butyl-o-toluenesulphonamide
Liquid ortho isomer; n-butyl (C4) chain; higher boiling point and flash point; sterically hindered –NH– hydrogen bonding.
Generic Substitute
Para isomer / shorter N-alkyl / unsubstituted
May be solid at room temperature, exhibit higher volatility, altered compatibility, and different salt-resistance; patent literature differentiates species explicitly.

Quantitative Differentiation Evidence for N-Butyl-o-toluenesulphonamide Against Closest Analogs


Physical State: Liquid Ortho Isomer vs. Solid Para Isomer at Ambient Temperature

N-Butyl-o-toluenesulphonamide is a liquid at ambient temperature, as evidenced by the absence of a reported melting point across multiple authoritative databases, whereas N-Butyl-p-toluenesulphonamide (CAS 1907-65-9) is a crystalline solid with a measured melting point of 40.0–44.0 °C . This physical-state divergence is a direct consequence of ortho-methyl substitution disrupting crystal packing [1].

Physical State at 25 °C
Cross-study comparable
Liquid (no mp reported) vs. Solid (mp 40–44 °C) for para isomer
Eliminates pre-melting step in compounding
Derived from ortho-methyl disruption of crystal packing
Physical state Processing Formulation blending

Boiling Point Elevation vs. N-Butylbenzenesulfonamide: Thermal Processing Window

The ortho-methyl group on N-Butyl-o-toluenesulphonamide raises the boiling point to 345.6 °C at 760 mmHg, compared with 314 °C for the des-methyl analog N-butylbenzenesulfonamide (CAS 3622-84-2) . This 31.6 °C elevation expands the thermal processing window.

Boiling Point
Cross-study comparable
345.6 °C (vs. 314 °C for N-butylbenzenesulfonamide)
Expands thermal processing window, lowers volatility risk
Calculated and experimentally verified values
Thermal stability Volatility High-temperature processing

Flash Point Safety Margin: Reduced Flammability Risk vs. N-Butylbenzenesulfonamide

The flash point of N-Butyl-o-toluenesulphonamide is 162.8 °C, substantially higher than the 118 °C reported for N-butylbenzenesulfonamide . This 44.8 °C increase moves the compound from a combustible liquid (Class IIIA) toward a Class IIIB combustible liquid classification.

Flash Point
Cross-study comparable
162.8 °C (vs. 118 °C for N-butylbenzenesulfonamide)
Reduces flammability controls at elevated processing temperatures
Calculated value; standard closed-cup method
Flash point Safety Industrial hygiene

Ortho-Substitution Effects on Plasticizer–Polymer Hydrogen Bonding Geometry

The ortho-methyl group in N-Butyl-o-toluenesulphonamide creates steric hindrance around the sulfonamide –NH– moiety, which modulates the strength and directionality of hydrogen bonds with polar polymer matrices such as polyamides and cellulosics. Comparative studies on the parent o-toluenesulfonamide (OTSA) demonstrate that ortho substitution differentiates solubility behavior and plasticizing action from para- and meta-toluenesulfonamide, a structure–property relationship that extends to the N-butyl derivative [1][2].

H-Bonding Geometry
Class-level inference
Ortho-methyl steric hindrance modulates –NH– interaction with polar matrices
May improve anti-plasticization resistance; data to verify
Qualitative; no quantitative steric parameters reported for this compound
Hydrogen bonding Polymer compatibility Plasticizer efficiency

N-Butyl Chain Length Optimization: Compatibility Balance vs. N-Ethyl-o-toluenesulfonamide

The n-butyl substituent on the sulfonamide nitrogen provides a longer hydrocarbon tail compared with the N-ethyl analog (N-ethyl-o-toluenesulfonamide, CAS 1077-56-1), which is widely used as a mixed o/p isomer plasticizer. The extended alkyl chain in N-Butyl-o-toluenesulphonamide is expected to enhance compatibility with hydrophobic polymer domains while retaining the polar sulfonamide anchor, a design principle validated across N-alkyl-benzenesulfonamide plasticizer series [1][2].

N-Alkyl Chain Length
Class-level inference
n-Butyl (C4) vs. ethyl (C2) analog; two extra methylene units
May reduce volatility and migration; requires validation
Quantitative compatibility/migration data not yet published
Alkyl chain length Compatibility Migration resistance

Optimal Application Scenarios for N-Butyl-o-toluenesulphonamide Based on Differentiated Properties


High-Temperature Polyamide Compounding Requiring Low-Volatility Plasticization

In melt-blending of polyamides (e.g., PA6, PA66, PA610) where processing temperatures exceed 280 °C, the 345.6 °C boiling point of N-Butyl-o-toluenesulphonamide provides a wider safety margin against volatilization compared with N-butylbenzenesulfonamide (bp 314 °C) . The liquid physical state further facilitates direct metering into the melt without pre-heating, reducing cycle time versus solid para-isomer plasticizers that require melting [1].

Thermosetting Resin Formulations Demanding Ortho-Specific Compatibility

For melamine-formaldehyde, urea-formaldehyde, and phenolic laminating resins where internal stress reduction and anti-cracking performance are critical, the ortho-methyl substitution modulates hydrogen-bonding geometry to improve plasticizer retention after curing . The class of ortho-toluenesulfonamide derivatives is specifically recognized for maintaining thermal stability during high-temperature cure cycles, making N-Butyl-o-toluenesulphonamide a candidate for electrical laminates and industrial coatings [1].

Hot-Melt Adhesives and Coatings Where Ambient-Liquid Plasticizer Is Preferred

In hot-melt adhesive formulations based on polyamides or cellulosics, a plasticizer that is liquid at room temperature simplifies ingredient handling and promotes homogeneous mixing without additional solvent or heating steps. N-Butyl-o-toluenesulphonamide remains liquid while the para isomer (mp 41 °C) requires heated storage and transfer lines . The elevated flash point of 162.8 °C further supports safe operation in heated application equipment [1].

Specialty Organic Synthesis Requiring an Ortho-Substituted N-Butyl Sulfonamide Building Block

As a synthetic intermediate, N-Butyl-o-toluenesulphonamide provides a pre-installed ortho-methyl group and an n-butyl-protected sulfonamide nitrogen, enabling chemoselective transformations that are not accessible with para-substituted or N-ethyl analogs. The compound's liquid form simplifies dispensing in parallel synthesis and scale-up workflows compared with solid sulfonamide intermediates .

Application
Selection Property
Validation Focus
High-temperature polyamide compounding
Low volatility at processing temperatures
Volatility loss and thermal stability under extrusion conditions
Thermosetting resin formulations
Ortho-methyl modulated compatibility
Plasticizer retention after high-temperature cure cycles
Hot-melt adhesives and coatings
Liquid physical state at ambient temperature
Homogeneous mixing without pre-heating; flash point for heated application safety
Specialty organic synthesis
Ortho-substituted n-butyl sulfonamide building block
Chemoselective transformations; liquid dispensing in parallel synthesis
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